1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene
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Overview
Description
1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzene, characterized by the presence of ethoxy, methoxy, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Ethoxy-5-methoxy-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by nitration. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-Ethoxy-5-methoxy-2-methyl-4-aminobenzene .
Scientific Research Applications
1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethoxy and methoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-nitrobenzene: Similar structure but lacks the ethoxy and methyl groups.
4-Nitroanisole: Contains a methoxy group but lacks the ethoxy and methyl groups.
2-Methyl-4-nitroanisole: Similar but lacks the ethoxy group.
Uniqueness
The presence of both ethoxy and methoxy groups, along with the nitro and methyl groups, makes it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
625119-54-2 |
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Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-ethoxy-5-methoxy-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO4/c1-4-15-9-6-10(14-3)8(11(12)13)5-7(9)2/h5-6H,4H2,1-3H3 |
InChI Key |
PSDSXJZFSNSSIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)[N+](=O)[O-])OC |
Origin of Product |
United States |
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